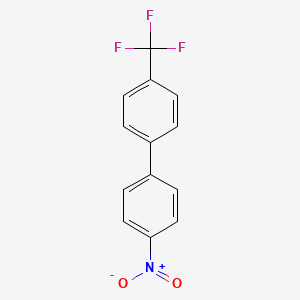

4-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl

描述

Contextualization within Nitro- and Trifluoromethyl-Substituted Biphenyl (B1667301) Chemistry

The chemical personality of 4-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl is defined by the presence of two powerful electron-withdrawing groups at opposite ends of the biphenyl system: the nitro group (-NO₂) and the trifluoromethyl group (-CF₃). The nitro group is a classic example of a resonance-withdrawing group, while the trifluoromethyl group exerts a strong inductive-withdrawing effect. The placement of these substituents at the 4 and 4' positions creates a highly polarized molecule with distinct electronic characteristics.

Significance of Biphenyl Scaffolds in Synthetic and Applied Chemistry

Biphenyls are not merely chemical curiosities; they are integral components in a wide range of applications, from pharmaceuticals to materials science. nih.gov Their rigid, planar structure provides a reliable framework for constructing complex molecular architectures. This rigidity is particularly valuable in the design of liquid crystals, where the shape of the molecule dictates its ability to form ordered phases. The addition of polar groups, such as nitro and cyano moieties, to the biphenyl scaffold has been a key strategy in the development of nematic liquid crystals.

In the realm of medicinal chemistry, the biphenyl unit is considered a "privileged scaffold," meaning it is a structural framework that is frequently found in biologically active compounds. bldpharm.com It is present in a number of approved drugs, where it often serves to orient functional groups for optimal interaction with biological targets. The synthesis of novel biphenyl derivatives remains a vibrant area of research, with palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, being the most powerful and versatile methods for their construction. epa.govnih.gov This reaction allows for the efficient and selective formation of the C-C bond between the two aryl rings, even with a wide variety of functional groups present. acs.org

Overview of Research Trajectories for this compound

While dedicated research on this compound is still emerging, its research trajectories can be inferred from its structural features and the known applications of related compounds. The primary route for its synthesis is likely the Suzuki-Miyaura coupling, reacting a boronic acid or ester of one phenyl ring with a halide of the other. bldpharm.com Plausible starting materials for this synthesis include 4-trifluoromethylphenylboronic acid and 1-bromo-4-nitrobenzene (B128438), or vice versa.

Given its highly polarized nature, a significant area of investigation for this compound is in the field of materials science, particularly in the development of novel liquid crystals and other electro-optical materials. The strong dipole moment arising from the nitro and trifluoromethyl groups could lead to interesting dielectric and nonlinear optical properties.

In medicinal chemistry, this compound could serve as a key intermediate or building block for more complex molecules. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the trifluoromethyl group can enhance the pharmacological profile of a potential drug candidate. A known downstream product is 4-(4-nitrophenyl)benzoic acid, indicating its utility in creating more elaborate structures.

Future research will likely focus on the detailed characterization of its physical and chemical properties, exploration of its behavior in liquid crystalline mixtures, and its potential as a scaffold in the design of new bioactive molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 80245-34-7 | bldpharm.comlookchem.com |

| Molecular Formula | C₁₃H₈F₃NO₂ | lookchem.com |

| Molecular Weight | 267.20 g/mol | |

| Appearance | Powder or liquid | lookchem.com |

Table 2: Potential Synthetic Precursors for this compound

| Precursor | CAS Number |

|---|---|

| 4-Trifluoromethylphenylboronic acid | 128796-39-4 |

| 1-Bromo-4-nitrobenzene | 586-78-7 |

| 4-Chloronitrobenzene | 100-00-5 |

| 4-Nitroaniline | 100-01-6 |

| 1-Iodo-4-nitrobenzene | 636-98-6 |

Data sourced from MOLBASE

Structure

3D Structure

属性

IUPAC Name |

1-(4-nitrophenyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(18)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELKRIGVTQBRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457697 | |

| Record name | 4-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80245-34-7 | |

| Record name | 4-Nitro-4′-(trifluoromethyl)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80245-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Nitro 4 Trifluoromethyl 1,1 Biphenyl and Its Derivatives

Catalytic Cross-Coupling Approaches for Biphenyl (B1667301) Moiety Construction

The creation of the carbon-carbon bond linking the two phenyl rings is a critical step in the synthesis of 4-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl. Transition-metal catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose. rsc.org

Suzuki-Miyaura Coupling Protocols and Optimization

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. nih.govgre.ac.uk For the synthesis of the target molecule, this would typically involve the reaction of a nitrophenyl halide with a (trifluoromethyl)phenylboronic acid, or vice-versa.

The reaction conditions are crucial for achieving high yields and purity. nih.gov Key parameters that are often optimized include the choice of palladium catalyst, the ligand, the base, and the solvent system. rsc.org

Key Components of Suzuki-Miyaura Coupling:

Palladium Catalyst: A variety of palladium(0) and palladium(II) complexes can be used. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and Palladium(II) acetate (B1210297) [Pd(OAc)₂]. rsc.orgresearchgate.net For challenging couplings, specialized catalysts with bulky phosphine (B1218219) ligands are often employed. acs.org

Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Phosphine-based ligands such as triphenylphosphine (B44618) (PPh₃), XPhos, and SPhos are frequently used. acs.orgbeilstein-journals.org The selection of the ligand can significantly influence the reaction's efficiency. rsc.org

Base: A base is required to activate the organoboron species. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. rsc.orgnih.gov

Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common solvents include toluene (B28343), dioxane, and tetrahydrofuran (B95107) (THF). rsc.orggre.ac.uk

Optimization Strategies: Researchers often employ Design of Experiments (DoE) and high-throughput screening to rapidly identify the optimal reaction conditions. rsc.org Machine learning algorithms have also been utilized to predict the best combination of catalyst, ligand, base, and solvent for a given set of substrates, leading to improved average yields across a range of applications. chemistryviews.org The optimization process aims to maximize the turnover number and yield of the catalytic system by considering both discrete variables like the choice of catalyst and ligand, and continuous variables such as temperature, reaction time, and catalyst loading. rsc.org

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation. |

| Ligand | PPh₃, XPhos, SPhos, Buchwald Ligands | Stabilizes the catalyst and facilitates the reaction steps. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Solubilizes reactants and reagents. |

Other Palladium-Catalyzed Reaction Systems

While the Suzuki-Miyaura coupling is highly prevalent, other palladium-catalyzed reactions are also effective for constructing biphenyl frameworks.

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wiley-vch.de A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. numberanalytics.com Nickel catalysts can also be employed in Negishi couplings. wikipedia.org The reaction is a powerful tool for forming C-C bonds between complex synthetic intermediates. numberanalytics.com

Hiyama Coupling: This reaction employs an organosilicon compound in the presence of a fluoride (B91410) source to couple with an organic halide. The mechanism involves oxidative addition, transmetalation, and reductive elimination. rsc.org

Emerging Cross-Coupling Strategies

Research continues to develop new and improved methods for biphenyl synthesis, often focusing on milder reaction conditions and more readily available starting materials.

Ullmann Reaction: The classical Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetric biaryl. organic-chemistry.orgbyjus.com While historically requiring harsh conditions, modern variations have expanded its scope. wikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. byjus.comwikipedia.org

Direct C-H Arylation: A significant area of emerging research is the direct coupling of two different "inert" aryl C-H bonds, which would eliminate the need for pre-functionalized starting materials like halides and organometallic reagents. acs.org This approach represents an ideal and more atom-economical strategy for biphenyl synthesis.

Introduction of Nitro and Trifluoromethyl Functionalities

The synthesis of this compound requires the specific placement of the nitro (NO₂) and trifluoromethyl (CF₃) groups on the biphenyl core. This can be achieved either by introducing the functional groups onto the starting materials before the cross-coupling reaction or by functionalizing the biphenyl scaffold after its formation.

Regioselective Nitration Strategies

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent.

Classical Nitration: A common method involves the use of a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). spu.edu The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). The regioselectivity of the reaction is governed by the directing effects of the existing substituents on the aromatic ring.

Milder Nitrating Agents: To avoid harsh acidic conditions and improve selectivity, other nitrating agents have been developed. For instance, bismuth subnitrate in the presence of thionyl chloride can be used for the mononitration of aromatic compounds. nih.gov Another system involves tetrabutylammonium (B224687) nitrate (B79036) (TBAN) with trifluoroacetic anhydride (B1165640) (TFAA), which has been shown to provide high regioselectivity in certain cases. nih.gov The choice of nitrating agent and reaction conditions can influence the ortho:para product ratio. rsc.org

Trifluoromethylation Reagents and Reaction Pathways

The trifluoromethyl group is a crucial pharmacophore in many pharmaceutical and agrochemical compounds due to its unique electronic properties. tcichemicals.com Its introduction can be achieved through various methods.

Copper-Mediated Trifluoromethylation: This is a widely used method for introducing the CF₃ group onto aryl halides. acs.orgnih.gov A variety of trifluoromethyl sources can be used in conjunction with a copper catalyst, often copper(I) iodide (CuI). acs.org Common trifluoromethylating reagents for this purpose include:

Ruppert-Prakash Reagent ((trifluoromethyl)trimethylsilane, TMSCF₃): This is a popular nucleophilic trifluoromethylating reagent. tcichemicals.comacs.org

Trifluoroacetates: Inexpensive trifluoroacetate (B77799) derivatives can serve as a source of the CF₃ group. nih.govbeilstein-journals.org

Umemoto's and Togni's Reagents: These are electrophilic trifluoromethylating reagents that can be used in copper-mediated reactions. nih.govbeilstein-journals.org The mechanism can involve the formation of a CF₃ radical. nih.gov

Palladium-Catalyzed Trifluoromethylation: While less common than copper-mediated methods for this specific transformation, palladium catalysis can also be employed for trifluoromethylation reactions.

Radical Trifluoromethylation: Trifluoromethyl radicals can be generated from various precursors, such as trifluoromethyl iodide (CF₃I) or sodium trifluoromethanesulfinate (Langlois reagent), and then react with aromatic compounds. wikipedia.orgnih.gov

The development of new trifluoromethylating reagents continues to be an active area of research, with a focus on reagents that are stable, easy to handle, and reactive under mild conditions. nih.gov

Table 2: Common Trifluoromethylating Reagents

| Reagent Class | Specific Example | Typical Reaction Type |

|---|---|---|

| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Copper-catalyzed cross-coupling |

| Electrophilic | Togni's Reagents | Direct trifluoromethylation of nucleophiles |

| Umemoto's Reagents | Copper-mediated Sandmeyer-type reactions | |

| Radical Precursor | Langlois Reagent (CF₃SO₂Na) | Radical trifluoromethylation of (hetero)arenes |

Sequential and One-Pot Synthetic Procedures

The synthesis of unsymmetrically substituted biphenyls like this compound is predominantly achieved through cross-coupling reactions. These can be performed in a stepwise, sequential manner or through more streamlined one-pot procedures that enhance efficiency by minimizing intermediate workup and purification steps.

Sequential Synthesis: A common and robust sequential approach for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid. For the target compound, the synthesis would proceed by coupling 1-bromo-4-nitrobenzene (B128438) with 4-(trifluoromethyl)phenylboronic acid, or alternatively, 4-bromobenzotrifluoride (B150022) with 4-nitrophenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base (e.g., sodium carbonate or potassium phosphate) and a suitable solvent system like a mixture of toluene and water.

A related sequential method is the Negishi coupling, which utilizes an organozinc reagent instead of a boronic acid. In this pathway, an arylzinc halide is coupled with an aryl halide, also under palladium catalysis.

One-Pot Synthetic Procedures: One-pot synthesis, which combines multiple reaction steps into a single process without isolating intermediates, offers significant advantages in terms of time, resources, and yield. While a specific one-pot synthesis for this compound is not extensively documented, the principles can be applied. For instance, a one-pot process could involve the in situ generation of the boronic acid from the corresponding aryl halide, followed directly by the addition of the second aryl halide and the palladium catalyst to initiate the Suzuki coupling in the same reaction vessel.

The concept of one-pot synthesis has been successfully applied to related fluorinated compounds. For example, efficient one-pot methods have been developed for preparing 2-nitro-4-(trifluoromethyl)benzene containing sulfides and for synthesizing complex heterocyclic systems like 1-aryl-3-trifluoromethylpyrazoles. lookchem.comnih.gov These procedures demonstrate the feasibility of combining steps such as reduction, cyclization, and rearrangement into a single, efficient workflow. lookchem.comnih.gov

Derivatization and Functionalization Beyond Direct Synthesis

Once synthesized, this compound can serve as a platform for creating a variety of derivatives through transformations of its functional groups. These modifications are crucial for tailoring the molecule's properties for specific applications.

Chemical Transformations of the Nitro Group (e.g., reduction to amino)

The nitro group is a versatile functional handle, and its most significant transformation is reduction to an amino group, yielding 4-Amino-4'-(trifluoromethyl)-1,1'-biphenyl. This amine is a key intermediate for further functionalization. The reduction can be accomplished through several methods, with catalytic hydrogenation and electrochemical reduction being prominent.

Catalytic Hydrogenation: This is a classic and widely used method for reducing nitroarenes. The reaction typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is generally clean and high-yielding. The reduction of nitro groups can proceed through intermediates like nitroso and hydroxylamine (B1172632) species, but conditions are usually optimized to favor the formation of the final amine.

Electrochemical Reduction: A scalable and environmentally conscious alternative is the electrochemical reduction of the nitro group. This method has been effectively applied to nitrobenzotrifluorides. uwaterloo.ca The process involves the cathodic conversion of the nitroarene in a divided cell, often using a methanolic sulfuric acid medium. uwaterloo.ca The acid serves to supply protons for the reduction and helps in precipitating the resulting amine as a salt, which simplifies downstream processing. uwaterloo.ca Various materials can be used as the cathode, including lead, graphite, and glassy carbon. uwaterloo.ca

Below is a table summarizing common methods for the reduction of the nitro group.

| Method | Reagents & Conditions | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C catalyst, solvent (e.g., Ethanol, Ethyl Acetate) | High efficiency, clean reaction, widely applicable. | nih.gov |

| Electrochemical Reduction | Cathode (e.g., Pb, Cgr), H₂SO₄/Methanol (B129727) electrolyte, divided cell. | Scalable, avoids bulk chemical reductants, product precipitates for easy isolation. | uwaterloo.ca |

| Metal-Mediated Reduction | Fe or Zn powder, acid (e.g., HCl, Acetic Acid) or NH₄Cl. | Cost-effective, useful for selective reductions to hydroxylamine under certain conditions. | organic-chemistry.org |

Reactions of the Trifluoromethyl Group and its Periphery

The trifluoromethyl (CF₃) group is known for its high stability and chemical inertness, which is a primary reason for its inclusion in many functional molecules. acs.org Reactions that transform the CF₃ group itself are rare and typically require harsh conditions. acs.org

The most notable chemical transformation of an aryl trifluoromethyl group is its hydrolysis to a carboxylic acid (-COOH). This conversion breaks the strong carbon-fluorine bonds and requires aggressive reagents.

Hydrolysis under Superacidic Conditions: One method involves heating the trifluoromethyl-substituted compound with fuming sulfuric acid (oleum) and boric acid. nih.govrsc.org The highly acidic medium facilitates the hydrolysis, converting the -CF₃ group to a -COOH group, which would transform the parent compound into 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid. nih.govrsc.org The degree of conversion can be controlled by the reaction conditions. rsc.org

Base-Mediated Hydrolysis: More recent developments have shown that the formal hydrolysis of trifluoromethyl arenes can be achieved under basic conditions. A combined system of lithium tert-butoxide (LiO-t-Bu) and cesium fluoride (CsF) has been used to convert 4-(trifluoromethyl)biphenyl (B1311724) into the corresponding carboxylic acid in high yield. thieme-connect.com This method represents a significant advancement by avoiding the use of strong, corrosive acids. thieme-connect.com

The following table outlines methods for the transformation of the trifluoromethyl group.

| Transformation | Reagents & Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Acid Hydrolysis | Fuming H₂SO₄, H₃BO₃, heat | Carboxylic Acid (-COOH) | nih.govrsc.org |

| Base-Mediated Hydrolysis | LiO-t-Bu, CsF, heat | Carboxylic Acid (-COOH) | thieme-connect.com |

Strategic Functionalization for Material and Biological Applications

The derivatization of this compound, particularly through the reduction of the nitro group to an amine, is a key strategy for developing advanced materials and biologically active molecules.

Material Applications: The rigid, planar structure of the biphenyl core, combined with the functional groups, makes derivatives of this compound attractive for materials science.

High-Performance Polymers: The key derivative, 4-Amino-4'-(trifluoromethyl)-1,1'-biphenyl, can be used as a diamine monomer in polycondensation reactions. Its reaction with various dianhydrides or diacids can produce high-performance polyimides and polyamides. researchgate.netresearchgate.net The incorporation of trifluoromethyl groups into the polymer backbone often imparts desirable properties such as improved solubility in organic solvents, enhanced thermal stability, lower dielectric constants, and increased optical transparency. researchgate.netresearchgate.net

Liquid Crystals: The elongated, rigid structure of the trifluoromethyl-substituted biphenyl system is a common feature in calamitic (rod-like) liquid crystals. tcichemicals.comnsf.gov By strategically adding other functionalities, such as alkoxy chains, to derivatives like 4-Amino-4'-(trifluoromethyl)-1,1'-biphenyl or 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid, it is possible to design molecules that exhibit mesophase behavior. researchgate.netmdpi.com These materials are fundamental to technologies like liquid crystal displays (LCDs). nsf.gov

Spectroscopic and Crystallographic Elucidation of Molecular Structures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and spatial relationships of atoms.

A full structural assignment of 4-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl is achieved by integrating data from one-dimensional and multi-dimensional NMR experiments, specifically focusing on the ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For this compound, the aromatic region of the spectrum is of key interest. Experimental data shows two main sets of signals corresponding to the protons on the two distinct phenyl rings. rsc.org The protons on the nitro-substituted ring typically appear further downfield due to the strong electron-withdrawing nature of the nitro group. A published spectrum in deuterated chloroform (B151607) (CDCl₃) recorded at 400 MHz shows a doublet at δ 8.36 ppm and a multiplet between δ 7.86-7.73 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for each carbon atom due to the molecule's asymmetry. The carbon atom attached to the nitro group (C4) and the trifluoromethyl group (C4') are expected to be significantly shifted. The C4 carbon would be deshielded (shifted downfield) due to the nitro group's electron-withdrawing effect, while the C4' carbon signal would appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group. nih.gov The trifluoromethyl carbon itself (CF₃) would also be observable as a quartet. nih.gov

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a powerful tool for direct observation of the trifluoromethyl group. nih.gov A single resonance, appearing as a singlet, is expected in the proton-decoupled ¹⁹F NMR spectrum, confirming the presence of a single CF₃ group. nih.gov The chemical shift of this signal is characteristic of the trifluoromethyl group attached to an aromatic ring. nottingham.ac.uk For example, the ¹⁹F NMR signal for the related compound 4-Trifluoromethyl-1,1'-biphenyl appears at δ -62.4 ppm in CDCl₃. nih.gov

Table 1: Experimental ¹H NMR Data for this compound (Source: The Royal Society of Chemistry rsc.org)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.36 | Doublet (d) | 8.4 | 2H | Protons ortho to NO₂ group |

| 7.86-7.73 | Multiplet (m) | - | 6H | Remaining aromatic protons |

The coupling constant (J-value) derived from the ¹H NMR spectrum provides critical information about the connectivity and relative orientation of neighboring protons. In the spectrum of this compound, the doublet observed at 8.36 ppm exhibits a coupling constant of J = 8.4 Hz. rsc.org This value is characteristic of ortho-coupling between adjacent protons on an aromatic ring. This confirms the assignment of this signal to the protons at positions 3 and 5 (ortho to the nitro group), which are coupled to the protons at positions 2 and 6. The multiplet signal integrates for the remaining six aromatic protons, which include complex overlapping signals from both phenyl rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insight into its structure through analysis of its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. While specific experimental HRMS data for this compound is not available in the cited literature, its theoretical monoisotopic mass can be calculated. This precise mass measurement would allow for unambiguous confirmation of the compound's elemental composition (C₁₃H₈F₃NO₂), distinguishing it from any other compounds with the same nominal mass.

Calculated Molecular Mass:

Molecular Formula: C₁₃H₈F₃NO₂

Average Mass: 267.21 g/mol

Monoisotopic Mass: 267.05071 g/mol

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate components of a mixture before mass analysis. These methods are crucial for analyzing reaction mixtures during the synthesis of this compound to assess purity and identify byproducts.

Electron Ionization (EI) mass spectrometry performed via GC-MS provides characteristic fragmentation patterns. rsc.org The mass spectrum of this compound shows a base peak at m/z 267, which corresponds to the molecular ion [M]⁺•. rsc.org The fragmentation pattern provides structural confirmation, with key fragments arising from the loss of the nitro group or other parts of the molecule.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound (Source: The Royal Society of Chemistry rsc.org)

| m/z | Relative Intensity (%) | Assignment |

| 267 | 100 | [M]⁺• (Molecular Ion) |

| 237 | 33 | [M - NO]⁺ |

| 221 | 7 | [M - NO₂]⁺ |

| 209 | 27 | [M - CO₂F]⁺ |

| 201 | 34 | [M - CF₃]⁺ |

| 170 | 11 | [M - NO₂, -CF]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

While a specific experimental IR or Raman spectrum for this compound is not present in the provided search results, the expected absorption bands can be predicted based on its structure.

Nitro Group (NO₂): The nitro group gives rise to two strong and characteristic stretching vibrations. The asymmetric stretch is typically found in the 1560-1500 cm⁻¹ region, and the symmetric stretch appears in the 1360-1300 cm⁻¹ region.

Trifluoromethyl Group (C-F): The C-F bonds of the trifluoromethyl group produce very strong absorption bands, typically in the range of 1350-1120 cm⁻¹. The intensity of these bands makes them a prominent feature in the IR spectrum.

Aromatic Rings (C=C and C-H): The C=C stretching vibrations of the aromatic rings are expected in the 1600-1450 cm⁻¹ region. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-690 cm⁻¹ region.

The combination of these techniques provides a detailed and unambiguous structural elucidation of this compound, confirming the presence and connectivity of all its constituent atoms and functional groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitro (NO₂) and trifluoromethyl (CF₃) groups, as well as vibrations associated with the biphenyl (B1667301) backbone.

For comparison, in related nitro-aromatic compounds, the NO₂ group typically exhibits strong asymmetric and symmetric stretching vibrations. For instance, in a similar molecule, 3,5-Bis(4-nitro-2-trifluoromethylphenoxy)phenol, characteristic absorption bands for the NO₂ group are observed at 1530 cm⁻¹ (asymmetric stretching) and 1354 cm⁻¹ (symmetric stretching) . The C-F stretching vibrations of the CF₃ group are generally found in the region of 1000-1400 cm⁻¹.

A general representation of expected IR absorption bands is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | ~1530 |

| NO₂ | Symmetric Stretch | ~1350 |

| C-F (of CF₃) | Stretch | 1000 - 1400 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While no specific Raman data for this compound has been found, studies on related molecules like 4-nitro-3-(trifluoromethyl)aniline (B27955) have utilized FT-Raman spectroscopy to perform a complete vibrational analysis ceitec.cz. For nitrophenol isomers, characteristic Raman peaks for the nitro group's asymmetric and symmetric stretching vibrations have been identified nih.gov. It is a valuable technique for understanding the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The spectrum of this compound would be expected to show absorptions corresponding to π → π* and potentially n → π* transitions.

The biphenyl system itself has characteristic UV absorptions, and the presence of the electron-withdrawing nitro group and the trifluoromethyl group would influence the position and intensity of these absorption bands. In organic molecules, π → π* transitions are typically observed in the near UV region (200-400 nm) nih.gov. For example, 4-nitrobiphenyl (B1678912) exhibits a UV absorption maximum nih.gov. The electronic transitions in organic molecules are generally from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) nih.gov.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not available, data from analogous compounds provide a basis for predicting its solid-state structure.

The crystal system and space group describe the symmetry of the crystal lattice. For example, the related compound 4-(tert-Butyl)-4-nitro-1,1'-biphenyl crystallizes in the monoclinic crystal system with the space group P2₁/n rsc.org. Another similar molecule, 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl, also crystallizes in the monoclinic system. This suggests that this compound might also adopt a monoclinic packing arrangement.

Table of Crystallographic Data for a Related Compound: 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl

| Parameter | Value |

| Crystal System | Monoclinic |

| a (Å) | 8.1956 (13) |

| b (Å) | 20.777 (3) |

| c (Å) | 7.9715 (12) |

| β (°) | 104.240 (2) |

| Volume (ų) | 1315.7 (3) |

| Z | 4 |

The analysis of a crystal structure provides precise measurements of bond lengths, bond angles, and dihedral angles. In biphenyl derivatives, the dihedral angle between the two phenyl rings is a key structural parameter. For instance, in 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl, the dihedral angle between the two benzene (B151609) rings is 49.98 (9)°. The presence of substituents can influence this angle due to steric and electronic effects.

Computational and Theoretical Investigations of 4 Nitro 4 Trifluoromethyl 1,1 Biphenyl

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule in its ground state. Methodologies such as Density Functional Theory (DFT) are employed to model the electronic structure and predict various molecular properties with high accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Geometry optimization of 4-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl is typically performed using DFT methods, such as B3LYP, combined with a basis set like 6-311++G(d,p), to find the minimum energy structure. nanobioletters.com

These calculations provide optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. For substituted biphenyls, a key parameter is the dihedral angle between the two phenyl rings, which results from a balance between steric hindrance from the substituents and electronic conjugation effects across the rings. In analogous substituted biphenyls, DFT calculations have been shown to provide geometric parameters that are in good agreement with experimental data from techniques like X-ray diffraction. eurjchem.comeurjchem.com The stability of the molecule is confirmed when frequency analysis at the same level of theory yields no imaginary frequencies, indicating a true energy minimum. jcsp.org.pk

| Parameter | Typical Value Range |

|---|---|

| C-C (inter-ring) Bond Length | 1.48 - 1.51 Å |

| Phenyl Ring C-C Bond Length | 1.38 - 1.41 Å |

| C-N (Nitro) Bond Length | 1.47 - 1.49 Å |

| C-C (CF₃) Bond Length | 1.50 - 1.53 Å |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. eurjchem.com For molecules with strong electron-withdrawing groups like the nitro and trifluoromethyl groups, the LUMO is often localized on the phenyl ring bearing these substituents, indicating its role as the primary electron-accepting part of the molecule. The HOMO-LUMO energy gap for similar nitro-substituted biphenyls has been calculated to be around 3.97 eV. eurjchem.com

Table 2: Frontier Molecular Orbital Properties Note: Values are illustrative based on similar compounds as specific data for this compound was not found.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis structure, charge distribution, and intramolecular charge transfer (ICT) within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E²).

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.net The map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP map would show a region of high negative potential (red) around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. Conversely, a positive potential (blue) would be expected around the trifluoromethyl group and the hydrogen atoms of the phenyl rings, indicating these as potential sites for nucleophilic interactions. Such maps are invaluable for predicting intermolecular interactions. eurjchem.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interfacial Studies

While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations are used to explore the conformational landscape, study the dynamics of internal rotations, and understand how the molecule interacts with its environment. nih.gov

The rotation around the central carbon-carbon single bond connecting the two phenyl rings is a key conformational feature of biphenyl (B1667301) derivatives. This rotation is associated with an energy barrier that determines the rate of interconversion between different conformations (atropisomers).

The torsional barrier is influenced by the size and nature of the substituents at the ortho positions. Even for para-substituted biphenyls like the title compound, the substituents influence the electronic properties and can have a minor effect on the rotational profile. The potential energy surface for this rotation typically has two main barriers: one for the planar conformation (dihedral angle of 0°) and another for the perpendicular conformation (dihedral angle of 90°). The minimum energy conformation is usually found at a non-planar (twisted) dihedral angle. For the parent biphenyl molecule, experimental and high-level computational studies place the rotational barriers at approximately 8.0 kJ/mol for the planar transition state and 8.3 kJ/mol for the perpendicular transition state. comporgchem.com The presence of substituents alters these values, and calculating them often involves DFT or other high-level ab initio methods. researchgate.netresearchgate.net

Solvation Effects and Interaction with Solvents

The interaction of this compound with solvents is dictated by the electronic character of its substituent groups. The nitro (-NO2) group is a strong electron-withdrawing group and a hydrogen bond acceptor, while the trifluoromethyl (-CF3) group is also strongly electron-withdrawing. These features, combined with the biphenyl core, influence the compound's solubility and spectral properties in different solvent environments.

Computational studies, often employing methods like Density Functional Theory (DFT) with implicit solvation models (e.g., IEFPCM), can predict how the molecule behaves in various solvents. While specific studies on this compound are not prevalent, research on similar nitro-substituted compounds shows that their absorption spectra can be significantly influenced by solvent polarity. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent. For instance, in nitro-substituted pyridocoumarins, a characteristic band in the visible region shows a dependence on solvent polarity.

The solvation process can be quantitatively described by models that consider exchange equilibrium constants, which often correlate with the cosolvent's hydrophobicity and electron-pair donor ability. For computational analysis of solvent effects on NMR spectra, combined cluster/continuum models, which are dynamically averaged, have been shown to provide reasonable values for spectroscopic parameters. These models account for both bulk solvent effects and specific interactions, such as hydrogen bonding.

The following table illustrates typical solvents and their properties that are relevant for studying solvation effects.

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Polarity Index |

| Water | 80.1 | 1.85 | 10.2 |

| Acetonitrile (B52724) | 37.5 | 3.92 | 5.8 |

| Ethanol | 24.5 | 1.69 | 5.2 |

| Chloroform (B151607) | 4.81 | 1.04 | 4.1 |

| Toluene (B28343) | 2.38 | 0.36 | 2.4 |

Interfacial Interactions with Substrate Materials

The interfacial interactions of this compound with various substrate materials are of interest in fields such as materials science and sensor technology. The nitro and trifluoromethyl groups, being strong electron acceptors, can facilitate interactions with electron-rich surfaces.

Studies on the adsorption of nitroaromatic compounds (NACs) on materials like graphene and its derivatives have shown that π-π electron donor-acceptor (EDA) interactions are a primary mechanism. The graphene surface acts as a π-electron donor, while the electron-deficient aromatic ring of the NAC acts as an electron acceptor. The presence of functional groups on the substrate surface can further modify these interactions. For example, the adsorption of NACs is weaker on hydrophilic graphene oxide compared to the more hydrophobic reduced graphene oxide, where the π-conjugated system is restored.

In the context of semiconductor materials, the adsorption of nitroaromatic compounds can lead to the formation of weakly bound complexes, which can alter the electronic properties of the material, such as its conductivity. This interaction often occurs in a two-stage process involving initial van der Waals adsorption followed by the formation of a complex. The strength of this interaction can be influenced by the specific nitroaromatic compound and the nature of the semiconductor surface.

For metallic surfaces, surface functionalization techniques can be employed to tailor the interfacial properties. For instance, self-assembled monolayers of thiols on gold surfaces can create a specific chemical environment for subsequent interactions. While direct studies on this compound are limited, the principles of surface chemistry suggest that its aromatic rings and polar functional groups would play a key role in its adsorption and interaction with metallic and semiconductor substrates.

The table below summarizes potential interaction types with different substrate classes.

| Substrate Class | Primary Interaction Mechanism | Potential Application |

| Graphene-based materials | π-π electron donor-acceptor (EDA) interactions | Sensors, Environmental remediation |

| Semiconductor oxides | Complex formation, van der Waals forces | Electronic devices, Catalysis |

| Metallic surfaces | Adsorption, potential for charge transfer | Molecular electronics, Surface modification |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or other properties of compounds based on their molecular structures. For derivatives of this compound, QSAR models can be developed to guide the synthesis of new molecules with desired characteristics.

In general, QSAR studies on biphenyl derivatives have identified several key molecular descriptors that influence their activity. These often include:

Hydrophobicity (logP): The lipophilicity of a molecule, which affects its ability to cross cell membranes.

Electronic parameters: Descriptors related to the electronic nature of substituents, such as Hammett constants or calculated atomic charges. The electron-withdrawing nature of the nitro and trifluoromethyl groups would be a significant factor.

Steric parameters: Descriptors that quantify the size and shape of the molecule or its substituents.

Topological indices: Numerical values derived from the molecular graph that describe its connectivity and shape.

A 3D-QSAR study on biphenyl derivatives as aromatase inhibitors developed a four-point pharmacophore model with two H-bond acceptors and two aromatic rings, yielding a statistically significant model with a high correlation coefficient (R² = 0.977 for the training set and Q² = 0.946 for the test set). Another study on biphenyl amides as p38 MAP kinase inhibitors also resulted in robust CoMFA and CoMSIA models. These examples highlight the utility of QSAR in understanding the structure-activity relationships of biphenyl compounds.

The following table provides a hypothetical example of how descriptors for a series of derivatives might be tabulated for a QSAR study.

Reactivity and Mechanistic Studies of 4 Nitro 4 Trifluoromethyl 1,1 Biphenyl

Electron-Withdrawing Effects of Nitro and Trifluoromethyl Groups on Reactivity

The nitro and trifluoromethyl groups are two of the most potent electron-withdrawing groups in organic chemistry, a property that profoundly impacts the reactivity of the biphenyl (B1667301) core to which they are attached. nih.gov Both groups decrease the electron density of the aromatic rings, but they do so through different electronic mechanisms.

Trifluoromethyl Group (-CF₃): This group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the three fluorine atoms. youtube.com It pulls electron density away from the aromatic ring through the sigma (σ) bond. libretexts.org While it does not have a significant resonance effect, its inductive pull is powerful enough to substantially deactivate the ring. nih.gov

Nitro Group (-NO₂): The nitro group withdraws electron density through both a strong inductive effect (-I) and a powerful resonance effect (-R). libretexts.org The resonance effect delocalizes the π-electrons from the aromatic ring onto the nitro group, creating a significant electron deficiency on the ring, particularly at the ortho and para positions relative to the nitro group. youtube.com

The combined effect of these substituents makes the biphenyl system in 4-nitro-4'-(trifluoromethyl)-1,1'-biphenyl highly electron-deficient. youtube.comevitachem.com This deactivation has two major consequences for the molecule's reactivity: it renders the aromatic rings less susceptible to attack by electrophiles and, conversely, activates them toward attack by nucleophiles. libretexts.orgchemistrysteps.com The presence of these groups can also lead to increased charge delocalization in reaction intermediates. nih.gov

Table 1: Influence of Substituents on Aromatic Ring Reactivity

| Substituent | Electronic Effect | Impact on Biphenyl Ring | Favored Reaction Type |

|---|---|---|---|

| Nitro (-NO₂) | Strong Inductive (-I) and Resonance (-R) Withdrawal | Strongly deactivates the ring, creating positive charge character, especially at ortho/para positions. | Nucleophilic Aromatic Substitution |

| Trifluoromethyl (-CF₃) | Strong Inductive (-I) Withdrawal | Strongly deactivates the ring by pulling electron density through the sigma bond. youtube.com | Nucleophilic Aromatic Substitution |

Nucleophilic and Electrophilic Substitution Reactions on the Biphenyl Core

The electron-deficient nature of the biphenyl core in this compound dictates its behavior in substitution reactions.

Nucleophilic Aromatic Substitution (SₙAr)

Aromatic rings bearing strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.org In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, displacing a leaving group. For SₙAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate, known as a Meisenheimer complex. chemistrysteps.comwikipedia.org

In the context of this compound, if a suitable leaving group (like a halide) were present at a position ortho or para to either the nitro or trifluoromethyl group, the molecule would be highly activated for SₙAr. For instance, studies on similar molecules have shown that a nitro group can itself be displaced in a meta-activated nucleophilic aromatic substitution reaction, a process that can be used in polymerization. nih.gov

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. wikipedia.org The presence of the strongly deactivating -NO₂ and -CF₃ groups makes the rings of this compound significantly less reactive towards electrophiles than benzene (B151609)—by orders of magnitude. youtube.comlibretexts.org

Should a reaction be forced under harsh conditions, the directing effects of the substituents would determine the position of substitution. Electron-withdrawing groups are meta-directors. youtube.com Therefore, an electrophilic attack on the nitro-substituted ring would be directed to the meta position (positions 3 and 5). Similarly, on the other ring, substitution would occur meta to the trifluoromethyl group (positions 3' and 5'). This is because the resonance structures for a meta attack avoid placing the destabilizing positive charge of the intermediate carbocation adjacent to the electron-withdrawing group. youtube.com

Redox Chemistry of the Nitro and Trifluoromethyl Moieties

The reduction of aromatic nitro groups is a well-established and synthetically versatile transformation. wikipedia.org The nitro group in this compound can be reduced to several different oxidation states, most commonly to an amine (-NH₂). This conversion fundamentally alters the electronic properties of the substituted ring, turning a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com

The final product of the reduction depends heavily on the reagents and reaction conditions employed. scispace.com

Reduction to Amine: This is the most common transformation and can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C, Pt, or Ni catalysts) or treatment with metals in acidic media (e.g., Sn/HCl, Fe/HCl). masterorganicchemistry.comscispace.com

Reduction to Hydroxylamine (B1172632): Milder reducing agents or controlled conditions can lead to the formation of the corresponding hydroxylamine (-NHOH). Reagents such as zinc dust in aqueous ammonium (B1175870) chloride are known to effect this transformation. wikipedia.org

Reduction to Azo or Hydrazine (B178648) Compounds: The use of certain metal hydrides or excess zinc metal can lead to condensation products like azo (-N=N-) or hydrazine (-NH-NH-) compounds, respectively. wikipedia.org

Table 2: Common Reduction Pathways for the Aromatic Nitro Group

| Reagent/Condition | Primary Product | Functional Group Formed |

|---|---|---|

| H₂, Pd/C (Catalytic Hydrogenation) | Amine | -NH₂ |

| Fe/HCl or Sn/HCl (Metal in Acid) | Amine | -NH₂ |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | -NH₂ |

| Zn, NH₄Cl | Hydroxylamine | -NHOH |

| LiAlH₄ (Metal Hydride) | Azo Compound | -N=N- |

The oxidation of the biphenyl system in this compound is challenging due to the presence of the two strong electron-withdrawing groups. These groups significantly lower the energy of the frontier molecular orbitals, making the removal of electrons—the definition of oxidation—energetically unfavorable. The aromatic rings are highly resistant to oxidative degradation under standard conditions.

However, specific transformations are possible. For instance, research on the asymmetric oxidation of a structurally related compound, 4-nitro-6-trifluoromethyl-1,2,3-benzotrithiole, demonstrates that oxidation can be achieved at other functional groups attached to such a deactivated ring system using specialized reagents like those employed in the Modena or Kagan procedures. researchgate.net Direct oxidation of the biphenyl core itself would require extremely harsh conditions, likely leading to non-selective degradation of the molecule.

Catalytic Transformations and Their Mechanisms

Catalysis offers efficient and selective routes for transforming this compound.

The most prominent catalytic transformation is the reduction of the nitro group to an amine. A variety of heterogeneous and homogeneous catalysts are effective. masterorganicchemistry.com

Heterogeneous Catalysis: Palladium on carbon (Pd/C) is a widely used and highly efficient catalyst for the hydrogenation of nitroarenes. scispace.com The mechanism involves the adsorption of the nitro group and hydrogen onto the palladium surface, followed by a stepwise reduction.

Homogeneous Catalysis: Transition metal complexes, such as those of rhodium, can act as homogeneous catalysts for the reduction of nitro groups via transfer hydrogenation. masterorganicchemistry.com

Organocatalysis: Recent advances have shown that even metal-free systems can catalyze nitro reduction. For example, 4,4′-bipyridine has been used as an organocatalyst with a diboron (B99234) reagent to reduce nitroarenes efficiently. organic-chemistry.org

Another area of potential catalytic transformation involves the trifluoromethyl group. While traditionally considered unreactive, recent research has demonstrated the catalytic C-F functionalization of trifluoromethylarenes. nih.gov These methods often proceed through a photoredox-catalyzed single-electron transfer to the trifluoromethylarene, generating a radical anion. This intermediate can then fragment, losing a fluoride (B91410) ion to produce a difluorobenzylic radical, which can be trapped by various partners. This strategy could potentially be applied to modify the -CF₃ group in this compound. nih.gov

Radical Reactions and Their Implications

Radical chemistry provides alternative pathways for the reactivity of this compound.

The reduction of the nitro group can proceed through a radical mechanism involving single-electron transfers, which sequentially form a nitro radical anion, a nitroso species, a hydroxylamino intermediate, and finally the amine. nih.gov

Furthermore, the trifluoromethyl group can be activated via radical pathways. As mentioned, single-electron transfer to the trifluoromethyl-substituted ring can generate a radical anion. nih.gov This highly reactive intermediate is key to recently developed methods for C–F bond activation. The subsequent loss of a fluoride anion (F⁻) generates a difluorobenzyl radical. This radical species can then participate in a variety of synthetic transformations, such as addition to alkenes, allowing for the construction of more complex difluoroalkyl aromatic compounds. nih.gov The implication is that the -CF₃ group, often considered a stable spectator, can be a site of reactivity under the appropriate radical-initiating conditions.

Biological and Medicinal Chemistry Research of 4 Nitro 4 Trifluoromethyl 1,1 Biphenyl Analogs

Investigation of Biological Activities and Therapeutic Potential

The structural framework of 4-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl has served as a versatile scaffold for the development of novel therapeutic agents. Researchers have systematically modified this core to explore and optimize its biological effects across different disease models.

Antimicrobial and Antibacterial Screening

The quest for new antimicrobial agents has led to the exploration of various biphenyl (B1667301) and related heterocyclic derivatives. A study focused on fluorine- and trifluoromethyl-substituted biphenyl derivatives identified them as promising antibacterial agents. nih.gov These compounds were synthesized and tested against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae. nih.gov The inclusion of fluorine was found to significantly boost antibacterial activity, with a bis-fluoro derivative demonstrating superior potency. nih.gov

In a similar vein, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been designed and synthesized, showing notable efficacy as antimicrobial agents. nih.govrsc.org Several of these novel compounds proved to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.govrsc.org Specifically, they demonstrated the ability to prevent biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.govrsc.org Certain derivatives were more effective than the antibiotic vancomycin (B549263) at eradicating pre-existing biofilms. nih.govrsc.org The most promising compounds exhibited high potency against clinical isolates of Enterococcus faecium that are resistant to meropenem, oxacillin, and vancomycin. rsc.orgresearchgate.net

Further research into 4-trifluoromethyl bithiazoles has highlighted their potential as broad-spectrum antimicrobial agents for treating virus-related bacterial infections or co-infections. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound | Substitution | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Chloro derivative | Chloro | Various strains | 3.12 | nih.govresearchgate.net |

| Bromo derivatives | Bromo | Various strains | 3.12 | nih.govresearchgate.net |

| Trifluoromethyl derivative | Trifluoromethyl | MRSA strain | 3.12 | nih.govresearchgate.net |

| Difluoro aniline (B41778) derivative | Difluoro aniline | MRSA strains | 6.25 | nih.govresearchgate.net |

MIC: Minimum Inhibitory Concentration

Antiparasitic Activity (e.g., Chagas disease)

Nitro-derivatives have long been a cornerstone in the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. nih.gov Research into novel nitro-compounds continues to yield promising candidates. One study reported on a nitro-derivative with in vitro anti-amastigote activity comparable to the standard drug nifurtimox (B1683997) and observed a reduction in parasitemia in vivo. nih.gov

A series of 5-nitroindazole (B105863) derivatives were synthesized and evaluated for their in vitro activity against T. cruzi. nih.gov Several of these compounds displayed significantly better trypanocidal profiles against the epimastigote form of the parasite than the reference drug benznidazole. nih.gov Notably, derivatives with electron-withdrawing substituents, particularly fluorine, on the N-2 benzyl (B1604629) moiety showed enhanced activity. nih.gov

Investigations into 3-nitrotriazole and 2-nitroimidazole (B3424786) derivatives also revealed potent anti-T. cruzi activity. mdpi.com One 3-nitrotriazole derivative emerged as the most potent in its series, with an IC50 value of 0.39 µM. mdpi.com These findings underscore that nitroheterocyclic compounds are often more effective against T. cruzi than other classes of inhibitors, such as those targeting CYP51. nih.gov

Table 2: Anti-Trypanosoma cruzi Activity of Nitro-Derivatives

| Compound Class | Derivative Example | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 5-Nitroindazole | Derivative 12 | IC50 (epimastigotes) | < 7 µM | nih.gov |

| 5-Nitroindazole | Derivative 17 | IC50 (epimastigotes) | < 7 µM | nih.gov |

| 3-Nitrotriazole | Derivative 8 | IC50 (T. cruzi) | 0.39 µM | mdpi.com |

| Nitro-derivative | Not specified | Anti-amastigote activity | Similar to nifurtimox | nih.gov |

IC50: Half-maximal inhibitory concentration

Neuroprotective Potential

The antioxidant properties of biphenyl structures have been harnessed in the development of neuroprotective agents. A study on 1,1'-biphenylnitrone (BPN) analogs of α-phenyl-N-tert-butylnitrone (PBN) demonstrated their neuroprotective and antioxidant capabilities in in vitro ischemia models. nih.gov These BPNs showed better neuroprotective and antioxidant properties than PBN. nih.gov The homo-bis-nitrone BPHBN5, which has two N-tert-Bu radicals, was identified as having the best neuroprotective capacity. nih.gov The study concluded that while increasing the number of nitrone groups can enhance neuroprotection, the nature of the substituent is also a critical factor, with N-tert-Bu and N-Bn groups showing superior properties. nih.gov

Another compound, BN 80933, which combines a neuronal nitric oxide synthase inhibitor with an antioxidant, has shown significant neuroprotective effects in a mouse model of transient focal cerebral ischemia. nih.gov It reduced infarct volume, improved neurological scores, and decreased blood-brain barrier disruption and brain edema. nih.gov

Table 3: Neuroprotective Activity of Biphenylnitrone Analogs

| Compound | Key Feature | Neuroprotective Capacity (EC50) | Antioxidant Activity (EC50) | Reference |

|---|---|---|---|---|

| BPHBN5 | Homo-bis-nitrone, N-tert-Bu radicals | 13.16 ± 1.65 µM (respiratory chain blockers) | 11.2 ± 3.94 µM | nih.gov |

| BPHBN5 | Homo-bis-nitrone, N-tert-Bu radicals | 25.5 ± 3.93 µM (oxygen-glucose deprivation) | 11.2 ± 3.94 µM | nih.gov |

EC50: Half-maximal effective concentration

Enzyme Inhibition Studies (e.g., hLDHA, Cathepsin K)

Analogs of this compound have been investigated as inhibitors of various enzymes implicated in disease.

Cathepsin K Inhibition: Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a key target for osteoporosis therapies due to its role in bone resorption. nih.gov Research has focused on developing both non-covalent and covalent inhibitors. Non-covalent amide derivatives have been developed as potent Cathepsin K inhibitors. nih.gov Another class of inhibitors utilizes a nitrile warhead that forms a reversible covalent bond with the active site cysteine. nih.gov A novel scaffold of Cathepsin K inhibitors led to the identification of compound A22, which displayed an IC50 value of 0.44 μM and high specificity for Cathepsin K. rsc.org

hLDHA Inhibition: Human lactate (B86563) dehydrogenase A (hLDHA) is a target in cancer therapy due to its role in tumor metabolism. A study on 1,3-benzodioxole (B145889) derivatives identified compounds with selective inhibitory activity against hLDHA. nih.govresearchgate.net Compound 2, which features two aromatic rings and a p-CF3 moiety, was a selective hLDHA inhibitor with an IC50 value of 13.63 µM. nih.govresearchgate.net

Table 4: Enzyme Inhibition by Biphenyl Analogs and Related Compounds

| Enzyme | Inhibitor Class/Compound | Inhibition Metric | Value | Reference |

|---|---|---|---|---|

| Cathepsin K | Compound A22 | IC50 | 0.44 µM | rsc.org |

| Cathepsin K | Compound 28 (trifluoromethyl-amine) | IC50 | < 5 pM | nih.gov |

| hLDHA | Compound 2 (1,3-benzodioxole derivative) | IC50 | 13.63 µM | nih.govresearchgate.net |

IC50: Half-maximal inhibitory concentration

Mechanistic Elucidation of Biological Interactions

Understanding the precise molecular interactions of these analogs is crucial for rational drug design and optimization.

Molecular Target Identification and Validation

Identifying the molecular targets of bioactive compounds discovered through phenotypic screens is a critical step in drug discovery. ufl.edufrontiersin.org For the analogs of this compound, several molecular targets have been proposed and investigated.

In the context of antibacterial activity, molecular docking studies have suggested that F- and CF3-substituted biphenyl derivatives target the Escherichia coli FabH enzyme, which is involved in fatty acid biosynthesis. nih.govresearchgate.net

For the antiparasitic nitro-derivatives, it is well-established that many act as prodrugs. mdpi.com Their activity is often dependent on activation by nitroreductase (NTR) enzymes present in the parasites but absent in mammalian cells. mdpi.com This activation leads to the formation of toxic metabolites that damage the parasite. mdpi.com The high antiparasitic activity of certain nitrotriazole derivatives is likely attributable to their efficient metabolism by these nitroreductase enzymes. mdpi.com

Regarding neuroprotection, the antioxidant activity of 1,1'-biphenylnitrones has been linked to their capacity to scavenge hydroxyl free radicals and inhibit lipid peroxidation, suggesting a mechanism centered on reducing oxidative stress. nih.gov

Binding Modes and Ligand-Receptor Interactions

While specific binding studies on this compound are not extensively documented in publicly available literature, the interactions of its constituent functional groups in analogous structures provide valuable insights. The nitro and trifluoromethyl groups play significant roles in modulating ligand-receptor interactions through various non-covalent forces.

The nitro group, being a strong electron-withdrawing group, can participate in specific interactions with receptor binding pockets. For instance, in a study of nitrostyrene (B7858105) derivatives as ligands for the Retinoid X receptor alpha (RXRα), the nitro group was found to be essential for binding. nih.gov This interaction was shown to be dependent on specific amino acid residues within the receptor, such as Cys432, suggesting a covalent or strong polar interaction. nih.gov This highlights the potential for the nitro group in this compound analogs to act as a key pharmacophoric element, forming crucial hydrogen bonds or other polar interactions with a target receptor.

Cellular Uptake and Intracellular Localization

The ability of a compound to traverse cellular membranes and accumulate at its site of action is fundamental to its biological activity. The physicochemical properties of this compound analogs, particularly their lipophilicity, will heavily influence their cellular uptake and distribution.

Generally, small, lipophilic molecules can diffuse passively across the lipid bilayer of cell membranes. The presence of the trifluoromethyl group is known to increase lipophilicity, which could enhance the membrane permeability of these biphenyl analogs. researchgate.net However, the nitro group can introduce polarity, which might temper this effect.

The mechanism of cellular uptake is not always limited to passive diffusion. For instance, studies on doxorubicin (B1662922) encapsulated in PLGA nanoparticles have shown that endocytosis is a major mechanism of cellular entry, which can help overcome drug resistance mechanisms like P-gp efflux pumps. nih.gov While not directly related to this compound, this illustrates that the formulation and specific interactions with cell surface components can dictate the uptake pathway.

Once inside the cell, the intracellular localization is critical. Studies on a polychlorinated biphenyl metabolite, 4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl, revealed a highly selective localization in the apical cytoplasm of Clara cells in the lung and in the proximal tubular cells of the kidney. nih.gov This specific accumulation was attributed to binding to a cytosolic protein. nih.gov Similarly, it is conceivable that analogs of this compound could exhibit tissue- or cell-type-specific localization based on their affinity for intracellular proteins or organelles. For example, some compounds are known to selectively accumulate in mitochondria. researchgate.net The ultimate intracellular fate would depend on the specific analog and the cellular machinery it interacts with.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For biphenyl analogs, the nature and position of substituents on both phenyl rings are key determinants of their pharmacological effects.

A significant finding in related fields is the successful bioisosteric replacement of a nitro group with a trifluoromethyl group. In the development of CB1 receptor positive allosteric modulators, this substitution generally resulted in compounds with enhanced potency and improved metabolic stability. researchgate.netebi.ac.uknih.gov This suggests that for certain biological targets, the trifluoromethyl group is a more favorable substituent than the nitro group in that specific position.

SAR studies on a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives with antibacterial activity provide further insights into the role of these functional groups. The trifluoromethyl-substituted derivative showed good activity against tested bacteria. nih.gov Interestingly, substitution with a nitro group also resulted in moderate activity. nih.gov This indicates that both groups can contribute to the desired biological effect, and their optimal placement within the molecular scaffold is critical. The same study also demonstrated that increasing the lipophilicity through halogen substituents generally led to an increase in antibacterial activity. nih.gov

The following table summarizes hypothetical SAR trends for bioactive derivatives of this compound based on findings from analogous compound series.

| Modification | Expected Impact on Activity | Rationale based on Analogous Series |

|---|---|---|

| Replacement of 4-nitro with 4-trifluoromethyl | Potentially increased potency and metabolic stability | Observed in CB1 receptor modulators where CF3 group improved both parameters over the NO2 group. researchgate.netebi.ac.uknih.gov |

| Introduction of additional halogen substituents | Potentially increased activity | Increased lipophilicity often correlates with enhanced activity in antimicrobial pyrazole derivatives. nih.gov |

| Replacement of biphenyl with a more flexible linker | Variable, dependent on target | Conformational flexibility can be critical for optimal receptor fit. |

| Introduction of hydrophilic groups | Potentially decreased activity | Hydrophilic substituents led to weaker activity in antimicrobial pyrazole derivatives. nih.gov |

Metabolic Stability and Biotransformation Pathways

Nitroaromatic compounds are known to undergo extensive metabolism. A primary pathway is the reduction of the nitro group to a nitroso group, then to a hydroxylamine (B1172632), and finally to an amine. nih.gov This reduction can be catalyzed by various enzymes, including bacterial nitroreductases. scielo.br These reductive pathways can lead to the formation of reactive intermediates that may be responsible for both the therapeutic and toxic effects of nitroaromatic compounds. scielo.br

In contrast, the trifluoromethyl group is generally considered to be metabolically stable. Its presence can block sites of metabolism on an aromatic ring. For example, in a series of picornavirus inhibitors, replacing a methyl group with a trifluoromethyl group prevented hydroxylation at that position and conferred a global protective effect against metabolism at other sites on the molecule. nih.gov Research on CB1 receptor modulators also showed that replacing a nitro group with a trifluoromethyl group led to enhanced metabolic stability in vitro. researchgate.netebi.ac.uk

The biphenyl core itself can be a target for metabolic enzymes. Cytochrome P450 enzymes can hydroxylate the aromatic rings. For instance, chlorobenzene (B131634) dioxygenase can oxidize biphenyl to a cis-2,3-dihydro-2,3-dihydroxy derivative. nih.gov

The likely metabolic pathways for this compound analogs are summarized in the table below.

| Metabolic Reaction | Functional Group Targeted | Potential Metabolites | Supporting Evidence |

|---|---|---|---|

| Nitroreduction | 4-Nitro group | 4-Amino-4'-(trifluoromethyl)-1,1'-biphenyl | Common pathway for nitroaromatic compounds. nih.gov |

| Aromatic Hydroxylation | Biphenyl rings | Hydroxylated derivatives | Known metabolic pathway for biphenyls. nih.gov |

| Conjugation | Hydroxylated metabolites or amino group | Glucuronide or sulfate (B86663) conjugates | Common phase II metabolic reactions. |

Environmental Fate and Ecotoxicological Research of 4 Nitro 4 Trifluoromethyl 1,1 Biphenyl

Environmental Occurrence and Distribution

Specific data on the environmental occurrence and distribution of 4-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl are not documented in the available scientific literature. Nitroaromatic compounds, as a class, are released into the environment primarily from industrial activities, as they are used in the synthesis of pesticides, dyes, and explosives. researchgate.net The distribution of such compounds in the environment is governed by their physical and chemical properties, such as water solubility and vapor pressure. For analogous compounds like 4-nitrobiphenyl (B1678912), their release into the environment is often associated with past industrial manufacturing and disposal from waste sites. nih.gov Given that many nitroaromatic compounds are listed as priority pollutants by environmental agencies, there is a general concern about their presence in various environmental matrices. researchgate.netnih.gov

Degradation Pathways in Environmental Matrices

The degradation of this compound in the environment is expected to occur through several pathways, including photolysis, biodegradation, and chemical transformation. The recalcitrance of many nitroaromatic compounds is often due to the electron-withdrawing nature of the nitro group, which makes them less susceptible to oxidative degradation. researchgate.netnih.gov

Direct photolysis is a potential degradation pathway for nitroaromatic compounds in surface waters. For instance, the related compound 3-trifluoromethyl-4-nitrophenol (TFM) has been shown to degrade in natural stream waters when exposed to sunlight, with a half-life of approximately three days. nih.gov This suggests that this compound may also be susceptible to photolytic degradation, particularly in the upper layers of aquatic environments where sunlight penetration is significant.